molecular formula C9H7ClN2O B1604669 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000340-13-5

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1604669
CAS No.: 1000340-13-5
M. Wt: 194.62 g/mol
InChI Key: SRHIQFRRDZIXSE-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ( 1000340-13-5) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a fused 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a privileged scaffold in drug discovery known for its versatile biological properties . The molecule serves as a key synthetic intermediate for constructing novel compounds targeting a range of diseases. The 7-azaindole scaffold is recognized for its significant role in the discovery of new therapeutic agents, particularly in the fields of antibacterial and anticancer research . Nitrogen-containing heterocycles like this pyrrolopyridine are valuable structural elements in approved antibacterial drugs and are intensively researched to combat antibacterial resistance . Furthermore, analogs based on this scaffold have demonstrated potent activity as antiproliferative agents and inhibitors of various kinases and enzymes, showing promise for oncology applications . Derivatives have also been explored as potent inhibitors of human neutrophil elastase (HNE), a target for inflammatory respiratory conditions . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Product Specifications: • CAS Number: 1000340-13-5 • Molecular Formula: C9H7ClN2O • Molecular Weight: 194.62 g/mol • Storage: Sealed in dry, 2-8°C

Properties

IUPAC Name

5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHIQFRRDZIXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646861
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-13-5
Record name 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically proceeds through these key steps:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the chloro substituent at the 5-position.
  • Methylation at the 6-position.
  • Formylation at the 3-position to install the aldehyde group.

Starting Materials and Core Construction

The pyrrolo[2,3-b]pyridine ring system is often synthesized via cyclization reactions involving substituted aminopyridines and suitable electrophilic reagents or via palladium-catalyzed cross-coupling reactions. For example, 5-chloro-1H-pyrrolo[2,3-c]pyridine derivatives have been prepared by refluxing substituted precursors in ethanol with sodium hydroxide, facilitating ring closure and functional group transformations.

Formylation (Introduction of the Aldehyde Group)

The formyl group at the 3-position of the pyrrolo[2,3-b]pyridine ring is commonly introduced via:

  • Vilsmeier-Haack reaction: Treatment of the methylated and chlorinated pyrrolo[2,3-b]pyridine with a Vilsmeier reagent (formed from DMF and POCl3) leads to electrophilic formylation at the 3-position.
  • Lithiation followed by DMF quenching: Directed lithiation of the pyrrolo[2,3-b]pyridine intermediate at the 3-position using strong bases (e.g., n-BuLi) followed by quenching with DMF can also yield the aldehyde.

Representative Preparation Procedure (Literature Example)

Step Reagents/Conditions Description Yield (%)
1 Substituted aminopyridine + base, EtOH, reflux Cyclization to form pyrrolo[2,3-b]pyridine core 70-80
2 N-chlorosuccinimide or SO2Cl2, solvent Selective chlorination at 5-position 60-75
3 Methyl iodide, base (e.g., K2CO3), solvent Methylation at 6-position 65-85
4 DMF + POCl3 (Vilsmeier-Haack), 0-50°C Formylation at 3-position 50-70

Note: Reaction times vary from 1 to 3 hours depending on step and scale.

Detailed Research Findings and Analysis

  • The reflux in ethanol with sodium hydroxide has been reported as an effective condition for ring closure and carboxylic acid formation in related pyrrolo[2,3-c]pyridine systems, indicating that similar base-mediated cyclizations can be adapted for the target compound synthesis.
  • Patent WO2006063167A1 describes a broad class of 1H-pyrrolo[2,3-b]pyridines with various substitutions, including halogens and methyl groups, and outlines synthetic routes involving palladium-catalyzed cross-coupling and electrophilic substitution methods.
  • The Vilsmeier-Haack reaction remains a classical and reliable method for formylation in heterocyclic chemistry, particularly for electron-rich nitrogen heterocycles like pyrrolo[2,3-b]pyridines.
  • The choice of chlorination reagent and conditions is critical to avoid over-chlorination or side reactions, especially when sensitive functional groups like aldehydes are present or to be introduced later.
  • Methylation is preferably conducted at an early stage or on a stable intermediate to prevent complications during ring closure or formylation.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Advantages Challenges
Pyrrolo[2,3-b]pyridine core formation Base-mediated cyclization or Pd-catalyzed coupling Aminopyridine derivatives, NaOH, EtOH, reflux or Pd catalysts Efficient ring closure Requires control of regioselectivity
Chlorination Electrophilic substitution NCS, SO2Cl2, controlled temperature Selective halogenation Avoids over-chlorination
Methylation Alkylation Methyl iodide, base (K2CO3), solvent Straightforward alkylation Possible side reactions
Formylation Vilsmeier-Haack or lithiation DMF + POCl3 or n-BuLi + DMF High regioselectivity Sensitive to moisture and temperature

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, exhibit potent activity against various cancer cell lines. For instance, compounds derived from this structure were evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in several cancers. The modification of the 5-position of the pyrrolo[2,3-b]pyridine ring with different substituents has been shown to enhance the anticancer properties by improving binding affinity and selectivity towards FGFRs .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research has suggested that pyrrolo[2,3-b]pyridine derivatives can modulate neurotransmitter systems and may serve as scaffolds for developing treatments for neurodegenerative diseases .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for nucleophilic attack by amines to form Schiff bases, which can be further transformed into various biologically active molecules . This property is particularly useful in synthesizing complex heterocyclic compounds.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes have potential applications in catalysis and material sciences, providing avenues for developing new catalysts for organic reactions .

Conductive Polymers

Pyrrolo[2,3-b]pyridine derivatives are also explored as components in conductive polymers. Their unique electronic properties can be harnessed to develop materials with specific conductivity characteristics suitable for electronic devices . The incorporation of this compound into polymer matrices has shown promise in enhancing the electrical conductivity of these materials.

FGFR Inhibitors

In a study focused on synthesizing FGFR inhibitors, several derivatives of this compound were synthesized and screened for biological activity against FGFR1. The results indicated that certain modifications significantly improved the inhibitory potency (IC50 values ranging from 1900 nM to lower depending on structural variations) .

Neuroprotective Effects

Another study evaluated the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives in models of neurodegeneration. Compounds were tested for their ability to reduce oxidative stress and inflammation in neuronal cells, demonstrating promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Key Structural Analogues

The table below summarizes structurally similar pyrrolopyridine derivatives, highlighting differences in substituents, positions, and physicochemical properties:

Compound Name CAS Number Substituents Positions Molecular Formula Molecular Weight Similarity Score¹ Availability
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Cl, Me 5,6 C₈H₅ClN₂O 180.59 - Discontinued
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190314-60-3 Cl 5 C₇H₅ClN₂O 184.58 0.89 -
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 918515-16-9 Cl 4 C₈H₅ClN₂O 180.59 0.78 -
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1246088-64-1 Cl, I 5,6 C₈H₄ClIN₂O 306.49 - Available
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 383875-59-0 Cl 6 C₈H₅ClN₂O 180.59 - Available

¹Similarity scores (0–1 scale) based on structural alignment algorithms .

Critical Analysis of Substituent Effects

  • Chloro vs. Methyl vs. The chloro substituent at position 5 (target) vs. position 4 (CAS 918515-16-9) alters electron distribution in the aromatic system, influencing reactivity toward electrophilic substitution .
  • Carbaldehyde Position :

    • The 3-carbaldehyde group in the target compound and 6-chloro analogue (CAS 383875-59-0) increases electrophilicity compared to the 2(3H)-one derivative (CAS 1190314-60-3), which lacks a reactive aldehyde .

Characterization Techniques

All analogues are characterized using ¹H/¹³C NMR, GC-MS, and IR spectroscopy to confirm regiochemistry and purity .

Physicochemical and Reactivity Profiles

  • Lipophilicity : The methyl group in the target compound increases logP compared to the iodo-substituted derivative, impacting membrane permeability in biological systems.
  • Reactivity : The 3-carbaldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), while the 2(3H)-one analogue (CAS 1190314-60-3) is less reactive due to its ketone group .
  • Stability: Electron-withdrawing chloro substituents enhance stability against oxidative degradation compared to non-halogenated analogues.

Availability and Industrial Relevance

The target compound’s discontinued status contrasts with the commercial availability of its 6-chloro (CAS 383875-59-0) and iodo-substituted (CAS 1246088-64-1) analogues . These compounds are critical intermediates in drug discovery, particularly for kinase inhibitors and photoactive materials, where substituent flexibility drives functional optimization.

Biological Activity

5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolopyridine class, characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C8H6ClN2OC_8H_6ClN_2O, and it features a chloro substituent at position 5 and a methyl group at position 6 of the pyrrole ring. The aldehyde functional group at position 3 enhances its reactivity and potential biological activity.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolopyridine derivatives, including this compound.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of this class exhibit MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, which are common bacterial pathogens .
  • Mechanism of Action : The antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various assays.

  • Inhibition of COX Enzymes : It has been reported to inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
  • Case Study : In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation, suggesting that the compound could be a candidate for developing new anti-inflammatory therapies.

3. Anticancer Activity

The anticancer potential of pyrrolopyridine derivatives has been explored in several studies.

  • FGFR Inhibition : A related study found that derivatives like this compound act as potent fibroblast growth factor receptor (FGFR) inhibitors with an IC50 value of 1.9 mM , indicating their potential in cancer treatment .
  • Cell Line Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, including Hep3B hepatocellular carcinoma cells.

Research Findings and Case Studies

Study Activity Findings
Study A AntibacterialMIC values between 3.12 - 12.5 µg/mL against S. aureus and E. coli
Study B Anti-inflammatoryIC50 values comparable to celecoxib; effective in reducing paw edema
Study C AnticancerPotent FGFR inhibitor with IC50 = 1.9 mM; significant antiproliferative activity

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how can purity be optimized?

The compound can be synthesized via regioselective halogenation and formylation of pyrrolo[2,3-b]pyridine precursors. A common approach involves:

  • Step 1 : Bromination/chlorination at the 5-position using reagents like NBS or POCl₃ under controlled conditions to ensure regioselectivity .
  • Step 2 : Introduction of the aldehyde group at the 3-position via Vilsmeier-Haack formylation (using POCl₃ and DMF) .
  • Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Melting point analysis (e.g., 140–141°C for related compounds) and HPLC (C18 column, acetonitrile/water mobile phase) confirm purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and aromatic protons in the pyrrolo-pyridine core (δ 7.5–8.5 ppm). Substituent effects (e.g., Cl, CH₃) split signals predictably .
  • IR Spectroscopy : A strong aldehyde C=O stretch near 1700 cm⁻¹ confirms formylation .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or CH₃ groups) .

Q. How can this compound be derivatized for structure-activity relationship (SAR) studies?

  • Amide Formation : React with amines (e.g., aniline, piperidine) in DCM using EDC/HOBt as coupling agents to generate carboxamides .
  • Reductive Amination : Convert the aldehyde to secondary amines using NaBH₃CN and primary amines .
  • Heterocycle Functionalization : Introduce substituents at the 1-position via alkylation (e.g., methyl iodide/K₂CO₃ in acetone) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying the 5-Cl and 6-CH₃ as electron-withdrawing/donating groups. This predicts preferential nucleophilic attack at the 3-carbaldehyde or 2-position. Molecular docking (AutoDock Vina) evaluates binding to kinase targets, guiding SAR for therapeutic applications .

Q. What strategies resolve contradictions in reported solubility data across studies?

Discrepancies arise from solvent polarity and crystallization conditions. For example:

  • Polar Solvents : High solubility in DMSO (≥50 mg/mL) but low in water (<1 mg/mL) due to the hydrophobic pyrrolo-pyridine core.
  • Crystallization Effects : Recrystallization from THF/hexane vs. ethanol/water alters crystal packing, affecting measured solubility. Systematic studies with Hansen solubility parameters (δD, δP, δH) are recommended .

Q. How can regioselectivity challenges in further functionalization be addressed?

  • Directed Metalation : Use LDA or TMP-Li to deprotonate specific positions (e.g., 4-position) before electrophilic quenching .
  • Protection/Deprotection : Temporarily protect the aldehyde (e.g., as an acetal) to direct reactions to the 2- or 7-position .

Q. What are the stability considerations under acidic/basic conditions?

  • Acidic Conditions : The aldehyde group is prone to hydration (gem-diol formation) in aqueous HCl. Stabilize with anhydrous solvents like THF .
  • Basic Conditions : The pyrrolo-pyridine core may undergo ring-opening in strong bases (e.g., NaOH > 1M). Use mild bases (K₂CO₃) in acetone for alkylation .

Q. How is this compound evaluated for kinase inhibition activity?

  • In Vitro Assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or EGFR). IC₅₀ values are determined via dose-response curves (1 nM–10 µM range) .
  • Cellular Assays : Assess anti-proliferative effects in cancer cell lines (e.g., HCT-116) using MTT assays, correlating activity with kinase inhibition .

Methodological Notes

  • Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel, UV detection) and optimize catalyst loadings (e.g., AlCl₃ for Friedel-Crafts reactions) to minimize side products .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs NMR predictor) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reactant of Route 2
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5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

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